1'-[(4-Ethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
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Overview
Description
1’-[(4-Ethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure, combining an indene and a piperidine ring system
Preparation Methods
The synthesis of 1’-[(4-Ethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indene derivative with a piperidine derivative under specific conditions. For instance, the reaction might involve the use of a palladium catalyst and a bidentate ligand in a solvent such as toluene or acetonitrile, followed by heating to facilitate the formation of the spirocyclic structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1’-[(4-Ethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
1’-[(4-Ethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 1’-[(4-Ethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1’-[(4-Ethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can be compared with other spirocyclic compounds, such as spiroindoles and spirooxindoles. These compounds share a similar spirocyclic core but differ in their substituents and overall structure. The uniqueness of 1’-[(4-Ethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] lies in its specific combination of an indene and piperidine ring, which imparts distinct chemical and biological properties .
Similar Compounds
- Spiroindole derivatives
- Spirooxindole derivatives
- Spiroimidazo pyridine-indene derivatives
Properties
IUPAC Name |
1'-[(4-ethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-2-24-20-9-7-18(8-10-20)17-23-15-13-22(14-16-23)12-11-19-5-3-4-6-21(19)22/h3-12H,2,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGBKUULQYKXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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